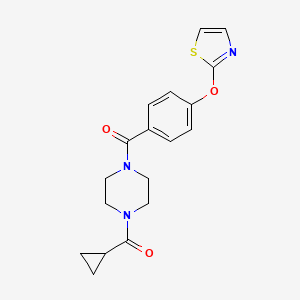
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Similar piperazine compounds have been found to exhibit anti-inflammatory and anti-nociceptive effects . These compounds often target inflammatory mediators and pain receptors, but the specific targets for this compound need further investigation.
Mode of Action
Related piperazine compounds have been shown to interact with their targets to reduce inflammation and pain . They often work by inhibiting the production or activity of pro-inflammatory mediators, thereby reducing inflammation and associated pain.
Biochemical Pathways
Related piperazine compounds often affect pathways involved in inflammation and pain perception . These may include pathways involving pro-inflammatory mediators such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines .
Pharmacokinetics
Similar piperazine compounds are often well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets and how long it remains active in the body.
Result of Action
Related piperazine compounds have been shown to reduce inflammation and pain at the molecular and cellular levels . This often involves reducing the production or activity of pro-inflammatory mediators and inhibiting the perception of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone in laboratory experiments is its high potency and specificity for PKB/Akt inhibition. This makes it a valuable tool for studying the role of PKB/Akt in various cellular processes and diseases. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on (4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone. One area of interest is the development of more potent and selective inhibitors of PKB/Akt that can overcome the limitations of this compound. Another area of interest is the investigation of the effects of this compound on other signaling pathways and cellular processes, such as autophagy and apoptosis. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential clinical applications.
Synthesemethoden
The synthesis of (4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone involves the reaction of 4-(thiazol-2-yloxy)benzaldehyde with cyclopropanecarbonylpiperazine in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
(4-(Cyclopropanecarbonyl)piperazin-1-yl)(4-(thiazol-2-yloxy)phenyl)methanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
cyclopropyl-[4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c22-16(13-1-2-13)20-8-10-21(11-9-20)17(23)14-3-5-15(6-4-14)24-18-19-7-12-25-18/h3-7,12-13H,1-2,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIQXVLVVFOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B3019712.png)
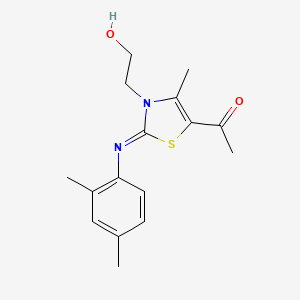
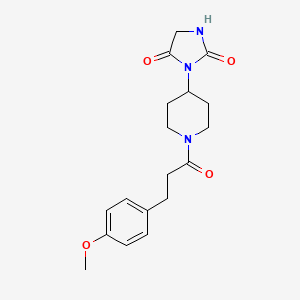
![3-[(3-Bromobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3019715.png)
![2,5-dimethyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3019716.png)
![N-(2,4-dimethylphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3019717.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-phenylpropan-1-one](/img/structure/B3019718.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dichlorophenyl)hydrazone]](/img/structure/B3019720.png)
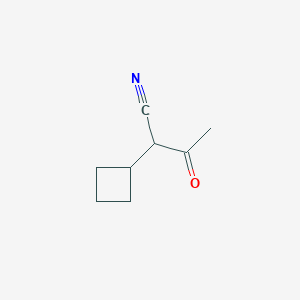
![3-Amino-sym-triazolo [4,3-b]pyridazine](/img/structure/B3019722.png)

![2-Chloro-N-[(7-fluoro-2-oxo-1H-quinolin-3-yl)methyl]acetamide](/img/structure/B3019727.png)
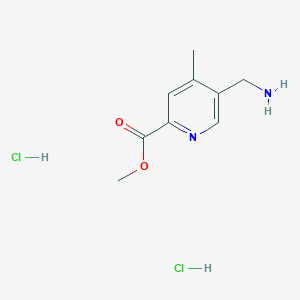
![5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3019733.png)